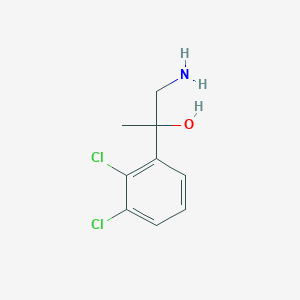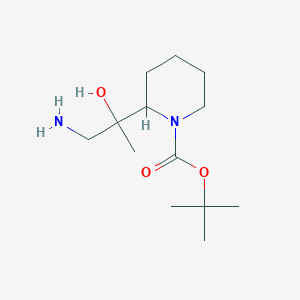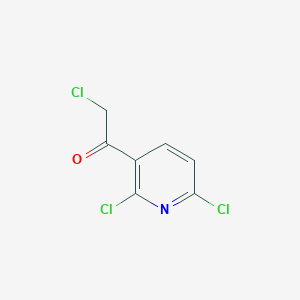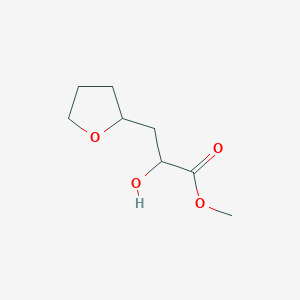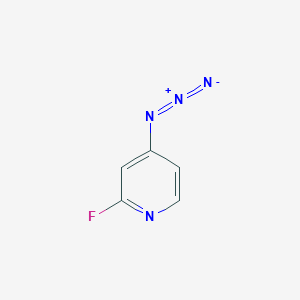
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H13BrO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanoate moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a methoxy-substituted benzene derivative followed by esterification and hydroxylation reactions. One common method includes the following steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-5-methoxyphenol.
Esterification: The brominated phenol is then esterified with methyl chloroformate in the presence of a base like pyridine to form methyl 3-(2-bromo-5-methoxyphenyl)propanoate.
Hydroxylation: Finally, the ester is hydroxylated using a suitable oxidizing agent such as potassium permanganate to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Methyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate.
Reduction: Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol.
Substitution: Methyl 3-(2-azido-5-methoxyphenyl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(2-azido-5-methoxyphenyl)-3-hydroxypropanoate
- Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol
Uniqueness
Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is unique due to the combination of its bromine atom, methoxy group, and hydroxypropanoate moiety This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C11H13BrO4 |
|---|---|
Molekulargewicht |
289.12 g/mol |
IUPAC-Name |
methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-7-3-4-9(12)8(5-7)10(13)6-11(14)16-2/h3-5,10,13H,6H2,1-2H3 |
InChI-Schlüssel |
DVWUXNUDHKDQTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)C(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


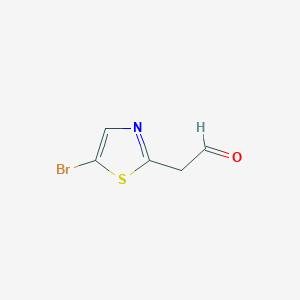
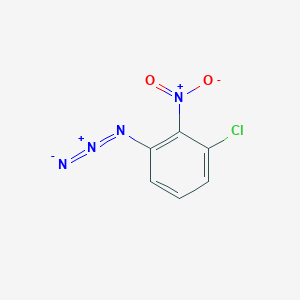

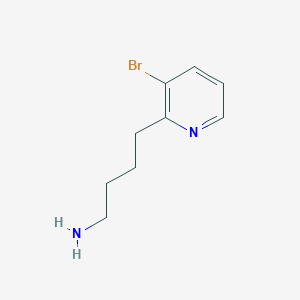
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13555582.png)
